molecular formula C19H19N5O2 B2808767 N4-(3,3-diphenylpropyl)-5-nitropyrimidine-4,6-diamine CAS No. 450345-00-3

N4-(3,3-diphenylpropyl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B2808767
CAS No.: 450345-00-3
M. Wt: 349.394
InChI Key: KOQVOJTWWXYVOV-UHFFFAOYSA-N
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Description

N4-(3,3-Diphenylpropyl)-5-nitropyrimidine-4,6-diamine is a chemical building block of significant interest in medicinal and materials chemistry. As a derivative of 5-nitropyrimidine-4,6-diamine, this compound serves as a versatile intermediate for the synthesis of more complex molecules . Compounds featuring the 5-nitropyrimidine core are frequently investigated for their potential biological activities, which can include anticancer properties, as seen in related nitrophenyl-containing structures . The diphenylpropyl substituent may influence the compound's electronic properties and its ability to engage in intermolecular interactions, such as the pi-stacking and hydrogen bonding observed in closely related pyrimidine diamines . These interactions are crucial in crystal engineering and the development of functional molecular materials. Researchers utilize this scaffold to explore structure-activity relationships in drug discovery and to construct supramolecular architectures . This product is intended for research and development purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-N-(3,3-diphenylpropyl)-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c20-18-17(24(25)26)19(23-13-22-18)21-12-11-16(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,13,16H,11-12H2,(H3,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQVOJTWWXYVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC2=NC=NC(=C2[N+](=O)[O-])N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3,3-diphenylpropyl)-5-nitropyrimidine-4,6-diamine typically involves multiple steps. One common synthetic route starts with the preparation of 3,3-diphenylpropylamine, which is then reacted with a pyrimidine derivative. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N4-(3,3-diphenylpropyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

Scientific Research Applications

N4-(3,3-diphenylpropyl)-5-nitropyrimidine-4,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(3,3-diphenylpropyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Steric Bulk: The 3,3-diphenylpropyl group in the target compound is significantly bulkier than substituents in analogs like 4-chlorobenzyl or 3,4-dimethylphenyl . This bulk may reduce solubility in polar solvents (e.g., water or ethanol) but enhance stability in hydrophobic environments.
  • Electronic Effects : Nitro and amine groups common to all derivatives enable hydrogen bonding and dipole interactions. However, electron-withdrawing groups (e.g., -Cl, -Br in ) increase melting points compared to electron-donating groups (e.g., -OCH3 in ) .
  • Synthetic Yields: Bis-substituted derivatives (e.g., N4,N6-bis(4-chlorobenzyl)) exhibit higher yields (95%) than mono-substituted or bulkier analogs, suggesting steric hindrance may complicate synthesis for the target compound .

Biological Activity

N4-(3,3-diphenylpropyl)-5-nitropyrimidine-4,6-diamine is a synthetic organic compound that belongs to the pyrimidine derivative class. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a nitro group at the 5-position and a 3,3-diphenylpropyl group at the N4 position of the pyrimidine ring. Its molecular formula is C19H19N5O2C_{19}H_{19}N_{5}O_{2} with a molecular weight of approximately 353.39 g/mol. The presence of the nitro group significantly influences its biological activity by participating in various biochemical interactions.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Preparation of 3,3-Diphenylpropylamine : Achieved through Friedel-Crafts alkylation followed by catalytic hydrogenation.
  • Nitration of Pyrimidine : The pyrimidine ring is nitrated at the 5-position using nitrating agents like nitric acid.
  • Coupling Reaction : The 3,3-diphenylpropylamine is coupled with the nitrated pyrimidine derivative under controlled conditions.

This multi-step synthesis highlights the complexity and specificity required to produce this compound.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Nitro-containing compounds are known for their efficacy against various microorganisms due to their ability to generate toxic intermediates upon reduction. These intermediates can bind to DNA and induce cell death through mechanisms similar to those observed in established antimicrobial agents like metronidazole .

Anti-inflammatory Effects

Research indicates that compounds with nitro groups can exhibit anti-inflammatory properties. The mechanism often involves modulation of inflammatory pathways through inhibition of key enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) . this compound may act as a lead compound for developing new anti-inflammatory drugs due to its structural characteristics.

Antitumor Potential

Nitro derivatives have also been explored for their antitumor activity. The hypoxia-activated prodrug concept leverages the unique metabolic environments of tumor cells, making nitro-containing compounds promising candidates for targeted cancer therapies . Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving DNA damage and apoptosis induction.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Reduction of Nitro Group : The nitro group can be enzymatically reduced to form reactive intermediates that interact with cellular macromolecules.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial resistance and inflammation through competitive or non-competitive inhibition.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with similar nitro-pyrimidines:

StudyFindings
Demonstrated antimicrobial activity against drug-resistant strains
Showed anti-inflammatory effects via COX-2 inhibition
Suggested potential antitumor activity through hypoxia-targeted mechanisms

These findings underscore the therapeutic potential of this compound as a multi-target drug candidate in medicinal chemistry.

Q & A

Q. How reliable are in vitro models for predicting in vivo efficacy?

  • Answer : Discrepancies arise from tumor microenvironment factors (e.g., hypoxia, pH). Validate using:
  • 3D Spheroid Models : Mimic tumor stroma interactions.
  • PDX Models : Retain patient tumor heterogeneity .

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